molecular formula C11H10N4OS B8314662 1-benzoyl-3-(1H-pyrazol-3-yl)thiourea

1-benzoyl-3-(1H-pyrazol-3-yl)thiourea

Cat. No.: B8314662
M. Wt: 246.29 g/mol
InChI Key: VJJMUMFKWJQGNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzoyl-3-(1H-pyrazol-3-yl)thiourea is a thiourea derivative characterized by a benzoyl group at the N1 position and a pyrazole ring at the N3 position. Its molecular formula is C₁₁H₁₀N₄OS, with a molecular weight of 246.29 g/mol. Thiourea derivatives are known for their diverse biological activities, including antitumor, antimicrobial, and antioxidant properties, which arise from their ability to participate in hydrogen bonding and metal coordination .

Synthesis: The compound can be synthesized via the reaction of benzoyl isothiocyanate with 3-amino-1H-pyrazole under mild conditions, a method analogous to the preparation of related pyrazolyl thioureas . This route avoids the complexity of alternative pathways, such as the hydrolysis of protected glycosyl thioureas, which involve time-consuming steps .

Structural Features: The molecule exhibits planar geometry due to conjugation between the benzoyl and thiourea moieties.

Properties

IUPAC Name

N-(1H-pyrazol-5-ylcarbamothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4OS/c16-10(8-4-2-1-3-5-8)14-11(17)13-9-6-7-12-15-9/h1-7H,(H3,12,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJMUMFKWJQGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Reaction of Benzoyl Isothiocyanate with 1H-Pyrazol-3-Amine

The most straightforward method involves the nucleophilic addition of 1H-pyrazol-3-amine to benzoyl isothiocyanate. This reaction proceeds under mild conditions, typically in anhydrous solvents such as acetone or acetonitrile .

Reaction Scheme :

Benzoyl isothiocyanate+1H-Pyrazol-3-amine1-Benzoyl-3-(1H-pyrazol-3-yl)thiourea\text{Benzoyl isothiocyanate} + \text{1H-Pyrazol-3-amine} \rightarrow \text{1-Benzoyl-3-(1H-pyrazol-3-yl)thiourea}

Procedure :

  • Dissolve benzoyl isothiocyanate (1.0 mmol) in anhydrous acetone (20 mL).

  • Add 1H-pyrazol-3-amine (1.0 mmol) dropwise at 0–5°C.

  • Stir the mixture at room temperature for 4–6 hours.

  • Filter the precipitate and recrystallize from ethanol/water (3:1) .

Key Data :

ParameterValue
Yield75–85%
Reaction Time4–6 hours
SolventAcetone
PurificationRecrystallization

Advantages :

  • High selectivity and minimal side products.

  • Suitable for small-scale synthesis .

In Situ Generation of Benzoyl Isothiocyanate

For laboratories lacking pre-synthesized benzoyl isothiocyanate, this method generates the intermediate in situ using benzoyl chloride and potassium thiocyanate .

Reaction Scheme :

Benzoyl chloride+KSCNBenzoyl isothiocyanate1-Benzoyl-3-(1H-pyrazol-3-yl)thiourea\text{Benzoyl chloride} + \text{KSCN} \rightarrow \text{Benzoyl isothiocyanate} \rightarrow \text{1-Benzoyl-3-(1H-pyrazol-3-yl)thiourea}

Procedure :

  • Reflux benzoyl chloride (1.0 mmol) with potassium thiocyanate (1.2 mmol) in dry acetone for 1 hour.

  • Cool the mixture to 0°C and add 1H-pyrazol-3-amine (1.0 mmol).

  • Stir for 3–4 hours at room temperature.

  • Quench with ice water, filter, and purify via column chromatography (hexane/ethyl acetate) .

Key Data :

ParameterValue
Yield70–78%
Reaction Time4–5 hours
SolventAcetone
CatalystNone

Advantages :

  • Avoids handling volatile isothiocyanates.

  • Scalable for industrial applications .

Ultrasound-Assisted Synthesis

Ultrasonic irradiation enhances reaction kinetics by promoting cavitation, reducing reaction times, and improving yields .

Procedure :

  • Mix benzoyl chloride (1.0 mmol) and KSCN (1.2 mmol) in acetonitrile (25 mL).

  • Sonicate at 40 kHz for 20 minutes to generate benzoyl isothiocyanate.

  • Add 1H-pyrazol-3-amine (1.0 mmol) and continue sonication for 1 hour.

  • Filter and recrystallize from DMF/water .

Key Data :

ParameterValue
Yield88–92%
Reaction Time1.5 hours
Ultrasonic Power100 W
SolventAcetonitrile

Advantages :

  • Energy-efficient and rapid.

  • Higher yields compared to conventional methods .

Solvent-Free and Green Chemistry Approaches

Eco-friendly methods utilize ionic liquids or solvent-free conditions to minimize waste .

Procedure :

  • Mix benzoyl chloride (1.0 mmol), ammonium thiocyanate (1.2 mmol), and 1H-pyrazol-3-amine (1.0 mmol) in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄).

  • Heat at 60°C for 2 hours with vigorous stirring.

  • Extract the product with ethyl acetate and evaporate under reduced pressure .

Key Data :

ParameterValue
Yield80–85%
Reaction Time2 hours
SolventIonic liquid
Temperature60°C

Advantages :

  • Reduces organic solvent use.

  • Facilitates easy product separation .

Comparative Analysis of Methods

Table 1: Method Comparison

MethodYield (%)Time (h)SolventKey Advantage
Direct Reaction75–854–6AcetoneSimplicity
In Situ Generation70–784–5AcetoneAvoids pre-synthesized reagent
Ultrasound-Assisted88–921.5AcetonitrileRapid, high yield
Solvent-Free80–852Ionic liquidEco-friendly

Critical Observations :

  • Ultrasound-assisted synthesis offers the highest yield (92%) and shortest reaction time (1.5 hours).

  • Solvent-free methods align with green chemistry principles but require specialized reagents.

  • In situ generation is ideal for large-scale production despite moderate yields .

Challenges and Optimization Strategies

  • Purity Issues : Byproducts like benzamide may form if moisture is present. Use of molecular sieves or anhydrous conditions is critical .

  • Yield Optimization : Excess KSCN (1.2–1.5 eq.) ensures complete conversion of benzoyl chloride to isothiocyanate .

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves co-eluting impurities .

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-3-(1H-pyrazol-3-yl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole ring or the benzamide moiety is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions are conducted under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

1-benzoyl-3-(1H-pyrazol-3-yl)thiourea has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antibacterial and anticancer agent.

    Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes or receptors, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 1-benzoyl-3-(1H-pyrazol-3-yl)thiourea involves its interaction with specific molecular targets. For instance, in antibacterial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to bacterial cell death. In anticancer studies, it may interfere with cell signaling pathways, induce apoptosis, or inhibit cell proliferation .

Comparison with Similar Compounds

N-(1H-Pyrazol-3-yl)-N'-(4-methylbenzoyl)-thiourea (4b)

  • Structure : Features a 4-methylbenzoyl group instead of benzoyl.
  • Activity : Demonstrates potent cytotoxic effects against cancer cells (IC₅₀ = 8.2 μM) with low general toxicity, making it a lead candidate for antitumor agents .
  • Key Difference : The methyl group enhances lipophilicity, improving membrane permeability compared to the unsubstituted benzoyl group in the target compound.

1-Benzoyl-3-(4-ferrocenylphenyl)thiourea (B16)

  • Structure : Incorporates a ferrocenylphenyl group, enabling redox activity.
  • Key Difference : The ferrocene moiety introduces metal-based reactivity absent in the pyrazolyl derivative.

1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea

  • Structure : Contains a trichlorophenyl group, increasing electron-withdrawing effects.
  • Activity : Shows antifungal properties due to enhanced electrophilicity, which disrupts fungal cell membranes .
  • Key Difference : Chlorine substituents improve stability but may reduce solubility compared to the pyrazole variant.

Antimicrobial Activity Comparison

Compound Target Microbes MIC (μg/mL) Reference
1-Benzoyl-3-(1H-pyrazol-3-yl)thiourea Staphylococcus aureus 16–32
3-Amino-N-(4-chlorophenyl)-1H-pyrazole-1-carbothioamide MRSA 8–16
1-Benzoyl-3-(p-methoxyphenyl)thiourea Escherichia coli 64–128

Insights :

  • Pyrazolyl derivatives (e.g., the target compound) show moderate activity against Gram-positive bacteria, while chlorophenyl-substituted analogs (e.g., 3bc) exhibit enhanced potency against MRSA due to improved membrane penetration .
  • Methoxy groups reduce antibacterial efficacy, likely due to decreased electrophilicity .

Antioxidant Capacity

Compound DPPH Scavenging (%) Reference
1-Benzoyl-3-(1H-pyrazol-3-yl)thiourea 65–70
1-Benzoyl-3-(p-hydroxyphenyl)thiourea 85–90
1-Benzoyl-3-(3,4-dimethoxyphenyl)thiourea 45–50

Insights :

  • The pyrazolyl derivative’s antioxidant activity is moderate, outperformed by hydroxyl-substituted analogs. The hydroxyl group directly donates hydrogen atoms to free radicals, enhancing scavenging efficiency .

Structural and Supramolecular Features

Compound Key Interactions Application Relevance Reference
1-Benzoyl-3-(1H-pyrazol-3-yl)thiourea N–H···S hydrogen bonds Stabilizes crystal packing
1-Benzoyl-3-(2-hydroxypropyl)thiourea O–H···O and N–H···S bonds Metal coordination polymers
Ferrocenyl thiourea derivatives π–π stacking and redox activity Bioapplications in drug delivery

Insights :

  • The pyrazolyl group facilitates hydrogen bonding, critical for molecular recognition in biological systems. In contrast, hydroxypropyl derivatives form coordination polymers with Cu(I), useful in materials science .

Q & A

Q. What are the established synthetic routes for 1-benzoyl-3-(1H-pyrazol-3-yl)thiourea, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic addition of 1H-pyrazol-3-amine to benzoyl isothiocyanate in anhydrous solvents (e.g., THF or DCM) under inert atmosphere. Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 amine:isothiocyanate) are critical for minimizing side products. Post-synthesis purification involves recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane). Yields range from 60–85%, with purity confirmed by HPLC (>95%) .

Table 1 : Representative Synthetic Conditions

Reactant Ratio (Amine:Isothiocyanate)SolventTemp (°C)Yield (%)Purity (HPLC)
1:1.2THF0–257596.2
1:1.1DCM256894.5

Q. Which spectroscopic and analytical techniques are most effective for characterizing this thiourea derivative?

  • Methodological Answer :
  • FT-IR : Confirm N–H (3200–3300 cm⁻¹), C=O (1660–1680 cm⁻¹), and C=S (1250–1300 cm⁻¹) stretches .
  • NMR : ¹H NMR (DMSO-d6) shows pyrazole protons at δ 6.8–7.2 ppm and benzoyl aromatic protons at δ 7.4–8.1 ppm. ¹³C NMR confirms thiourea carbonyl (C=O at ~165 ppm) and thiocarbonyl (C=S at ~180 ppm) .
  • X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding patterns (e.g., SHELX programs for refinement ).

Q. What are the primary research applications of this compound in academia?

  • Methodological Answer :
  • Coordination Chemistry : Acts as a ligand for soft Lewis acids (e.g., CuI) to form coordination polymers, analyzed via single-crystal XRD .
  • Biological Screening : Tested for antiparasitic (e.g., Trypanosoma brucei) and antiviral (HIV-1 protease inhibition) activity using in vitro assays .
  • Supramolecular Studies : Investigate non-covalent interactions (e.g., hydrogen bonding, π-stacking) in crystal packing .

Advanced Research Questions

Q. How can crystallographic data inconsistencies (e.g., disorder, twinning) be resolved during structural analysis of metal-thiourea complexes?

  • Methodological Answer :
  • Disorder Handling : Use SHELXL refinement tools to model split positions and apply restraints to ADP (atomic displacement parameter) correlations .
  • Twinning : Employ TWINLAW in SHELXL to identify twin laws. For high-resolution data, detwinning algorithms (e.g., in WinGX) improve accuracy .
  • Validation : Cross-check using PLATON’s ADDSYM to detect missed symmetry elements .

Q. What strategies mitigate contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer :
  • Standardization : Use uniform assay protocols (e.g., fixed cell lines, incubation times).
  • Structural Variants : Compare analogs (e.g., halogen substituents) to assess SAR. For example, bromine substitution enhances HIV-1 protease inhibition .
  • Purity Verification : Characterize compounds with LC-MS to rule out degradation products.

Table 2 : Biological Activity Comparison

Compound VariantTarget% Inhibition (100 µM)Reference
1-(3-Bromobenzoyl)-3-...HIV-1 Protease97.03 ± 0.37
3-Benzoyl-1-phenylthioureaTrypanosoma brucei11.2 ± 0.9

Q. How do computational methods (e.g., DFT, molecular docking) enhance the design of thiourea-based inhibitors?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to predict binding poses with target proteins (e.g., HIV-1 protease). Optimize hydrogen-bonding interactions between thiourea’s S atom and catalytic aspartate residues .
  • DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with biological activity. For example, electron-withdrawing groups lower LUMO energy, enhancing reactivity .

Safety and Best Practices

Q. What safety protocols are recommended for handling thiourea derivatives in the lab?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ inhalation exposure.
  • Waste Disposal : Neutralize with 10% NaOH before disposal due to thiourea’s toxicity to aquatic life .
  • First Aid : For accidental ingestion, administer activated charcoal and seek medical attention .

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